Product packaging for Hexabenzo[a,d,g,j,m,p]coronene(Cat. No.:CAS No. 1065-80-1)

Hexabenzo[a,d,g,j,m,p]coronene

Cat. No.: B086257
CAS No.: 1065-80-1
M. Wt: 600.7 g/mol
InChI Key: XHJPOZDMDBETDO-UHFFFAOYSA-N
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Description

Significance of Polycyclic Aromatic Hydrocarbons (PAHs) in Contemporary Chemistry and Materials Science

Role of π-Conjugated Systems in Organic Electronics and Optoelectronics

The defining feature of PAHs is their extended π-conjugated system, where delocalized electrons exist above and below the plane of the fused rings. This electron delocalization is fundamental to their utility in organic electronics and optoelectronics. nih.govacs.org The assembly of these π-conjugated molecules from solution into a solid-state thin film is a critical factor that determines the material's morphology and, consequently, its performance in devices. nih.gov

These systems are integral to a variety of applications:

Organic Field-Effect Transistors (OFETs): The ability of π-conjugated polymers to transport charge makes them suitable as the active semiconductor layer in OFETs. frontiersin.orgresearchgate.net

Organic Solar Cells (OSCs): In photovoltaics, the broad optical absorption and charge-transporting capabilities of these materials are leveraged to convert light into electricity. acs.orgfrontiersin.org

Organic Light-Emitting Diodes (OLEDs): The ability of π-conjugated systems to emit light upon electrical excitation is the basis for OLED technology. frontiersin.orgresearchgate.net

The rational design of the molecular structure is crucial for creating high-performing π-conjugated materials for these applications. frontiersin.org By modifying the size, shape, and functional groups of PAHs, researchers can fine-tune their electronic properties to meet the specific requirements of a given optoelectronic device. researchgate.netresearchgate.net

Nanographene Fragments as Model Systems for Graphene

Nanographenes are precisely defined fragments of graphene, typically ranging from 1 to 100 nanometers in size. mdpi.comacs.org These molecules bridge the gap between simple aromatic hydrocarbons and bulk graphene, exhibiting properties that can be systematically tuned by controlling their size, shape, and edge structure. mdpi.com As such, they serve as excellent bottom-up model systems for studying the fundamental physics of graphene, a material with remarkable electronic and mechanical properties. acs.orgsciencedaily.com

The bottom-up synthesis of nanographenes allows for atomic precision, which is crucial for establishing clear structure-property relationships. mdpi.comacs.org By studying these well-defined molecular fragments, scientists can gain insights into phenomena such as quantum confinement and the role of edge states, which are critical for developing graphene-based technologies. sciencedaily.comresearchgate.net Hexa-peri-hexabenzocoronene (HBC), a related isomer of the subject compound, is often considered a paradigmatic example of a nanographene. mdpi.comrsc.org

The Coronene (B32277) Core and its Benzo-Annelated Derivatives

Coronene (C₂₄H₁₂) is a highly symmetrical, planar PAH consisting of a central benzene (B151609) ring fused with six surrounding benzene rings. researchgate.netuhmreactiondynamics.org It is a stable, well-studied molecule that serves as a fundamental building block for larger, more complex nanographenes. uhmreactiondynamics.orgsemanticscholar.org The process of fusing additional benzene rings to the coronene periphery, known as benzo-annelation, gives rise to a wide array of extended coronene derivatives with diverse properties. semanticscholar.orgmjcce.org.mk

The position and number of these added benzo groups significantly influence the electronic structure and stability of the resulting molecule. mjcce.org.mk This structural modification is a key strategy for tuning the properties of coronene-based materials for specific applications. rsc.org

Structural Diversity and Isomerism in Extended Coronenes

The annelation of benzene rings onto the coronene core can occur at different positions, leading to a variety of structural isomers. This structural diversity is a critical aspect of coronene chemistry, as different isomers can exhibit markedly different physical and chemical properties. aps.orgresearchgate.net For example, the fusion of two benzene rings can result in dibenzo[a,g]coronene (B86633) or dibenzo[a,j]coronene, which have distinct electronic and spectroscopic characteristics due to the different placement of the benzo groups. semanticscholar.org

The extension to six additional benzene rings also results in isomerism. A well-known isomer is hexa-peri-hexabenzocoronene (HBC), where the benzene rings are fused to the peri-positions of the coronene core, resulting in a planar structure with armchair-type edges. mpg.de In contrast, fusing the benzene rings to the ortho-positions results in hexa-cata-hexabenzocoronene, the subject of this article. mpg.de This structural difference induces significant steric hindrance between the peripheral rings, forcing the molecule into a non-planar, contorted shape. wikipedia.orgmpg.de

Hexabenzo[a,d,g,j,m,p]coronene as a Representative Discotic Nanographene

This compound (sometimes referred to as hexa-cata-hexabenzocoronene) is a polycyclic aromatic hydrocarbon composed of thirteen fused benzene rings. ontosight.aievitachem.com Its large, rigid, disc-like (or discotic) molecular structure makes it a key example of a nanographene. ontosight.aitudelft.nl Unlike its planar isomer, the steric strain among its peripheral benzene rings gives it a contorted, non-planar geometry. wikipedia.orgmpg.de

This unique three-dimensional shape influences its self-assembly and packing in the solid state, which in turn affects its material properties. tudelft.nl Because of their defined structure and disc-like shape, hexabenzocoronenes and their derivatives are studied for their ability to form ordered columnar structures, which are of interest for creating pathways for charge transport in organic electronic materials. hu-berlin.de The study of molecules like this compound provides fundamental insights into the dynamics and properties of nanographenes in solution and the solid state. tudelft.nl

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H24 B086257 Hexabenzo[a,d,g,j,m,p]coronene CAS No. 1065-80-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1065-80-1

Molecular Formula

C48H24

Molecular Weight

600.7 g/mol

IUPAC Name

tridecacyclo[34.6.6.02,7.08,41.09,14.015,40.016,21.022,39.023,28.029,38.030,35.037,42.043,48]octatetraconta-1(42),2,4,6,8(41),9,11,13,15(40),16,18,20,22(39),23,25,27,29(38),30,32,34,36,43,45,47-tetracosaene

InChI

InChI=1S/C48H24/c1-2-14-26-25(13-1)37-27-15-3-4-16-28(27)39-31-19-7-8-20-32(31)41-34-22-10-12-24-36(34)42-35-23-11-9-21-33(35)40-30-18-6-5-17-29(30)38(26)44-43(37)45(39)47(41)48(42)46(40)44/h1-24H

InChI Key

XHJPOZDMDBETDO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C5=C2C6=CC=CC=C6C7=C5C8=C(C9=CC=CC=C97)C1=CC=CC=C1C1=C8C4=C(C2=CC=CC=C23)C2=CC=CC=C21

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C5=C2C6=CC=CC=C6C7=C5C8=C(C9=CC=CC=C97)C1=CC=CC=C1C1=C8C4=C(C2=CC=CC=C23)C2=CC=CC=C21

Other CAS No.

1065-80-1

Origin of Product

United States

Advanced Synthetic Methodologies for Hexabenzo A,d,g,j,m,p Coronene and Its Functionalized Analogues

Classical Organic Synthesis Routes to Hexabenzo[a,d,g,j,m,p]coronene

The synthesis of the HBC core typically involves a two-stage process: the construction of a hexaphenylbenzene (B1630442) precursor followed by an intramolecular oxidative cyclodehydrogenation. otago.ac.nz

Sequential Aldol (B89426) Condensation and Diels-Alder Reactions

A classical and effective method for synthesizing the hexaphenylbenzene precursor involves a sequence of aldol condensation and Diels-Alder reactions. wikipedia.org The process generally begins with the aldol condensation of a dibenzyl ketone with a benzil (B1666583) derivative to form a substituted cyclopentadienone. wikipedia.org This is followed by a Diels-Alder reaction between the cyclopentadienone and an alkyne, which, after the expulsion of carbon monoxide, yields the desired hexaphenylbenzene. wikipedia.org This multi-step approach allows for the introduction of various substituents on the peripheral phenyl rings, which is a key strategy for enhancing the solubility and modifying the electronic properties of the final HBC molecule. researchgate.net

Oxidative Electrocyclic Ring Closure and Aromatization (e.g., FeCl₃ Oxidation)

The final and critical step in the synthesis of HBC is the oxidative cyclodehydrogenation of the hexaphenylbenzene precursor. otago.ac.nz This reaction, often referred to as a Scholl reaction, involves the formation of multiple carbon-carbon bonds to create the fused aromatic system. tandfonline.com Iron(III) chloride (FeCl₃) in nitromethane (B149229) is a commonly used and effective oxidizing agent for this transformation. wikipedia.orgnih.gov The reaction proceeds through an intramolecular oxidative electrocyclic ring closure, followed by aromatization to yield the planar, fully benzenoid structure of HBC. wikipedia.orgpsgcas.ac.in Detailed studies have shown that this cyclodehydrogenation occurs in an intramolecular fashion, avoiding the formation of organic side products. rsc.orgresearchgate.net

Strategies for Peripheral Functionalization and Derivatization

The functionalization of the HBC periphery is essential for tuning its physical and chemical properties, such as solubility, self-assembly behavior, and electronic characteristics. nih.gov

Synthesis of Alkyl- and Alkoxy-Substituted Hexabenzocoronenes

Attaching alkyl or alkoxy chains to the HBC core is a primary strategy to improve its solubility in common organic solvents. leidenuniv.nl This enhanced solubility is crucial for solution-based processing and characterization. researchgate.net Swallow-tailed alkyl chains containing ether linkages have been synthesized and shown to significantly lower the isotropization temperature of the HBC derivative. scientific.net

The synthesis of alkoxy-substituted HBCs, however, can be challenging. For instance, the oxidative cyclodehydrogenation of hexakis(4-alkoxyphenyl)benzene was found to yield an indenofluorene derivative instead of the expected alkoxy-substituted HBC. nih.govacs.orgacs.org This led to the development of an alternative route starting from 1,3,5-tris(dialkoxybiphenyl)benzene, which successfully produced the desired hexaalkoxy-HBC. acs.orgacs.org The placement of alkoxy groups also plays a critical role; when two alkoxy groups on a peripheral ring are meta to each other, the Scholl reaction leads to the fully cyclized HBC, whereas ortho-substituted precursors result in a partially fused product. tandfonline.com

Precursor TypeResulting ProductReference
Hexakis(4-alkoxyphenyl)benzeneIndenofluorene derivative nih.govacs.orgacs.org
1,3,5-tris(dialkoxybiphenyl)benzeneHexaalkoxy-HBC acs.orgacs.org
Hexaphenylbenzene with meta-alkoxy groupsFully cyclized HBC tandfonline.com
Hexaphenylbenzene with ortho-alkoxy groupsPartially fused product tandfonline.com

Incorporation of Aryl Substituents and Extended Conjugation Pathways

The introduction of aryl substituents onto the HBC framework can significantly extend the π-conjugated system, leading to altered optical and electronic properties. chinesechemsoc.org A facile method for synthesizing aryl-substituted cycloarenes has been developed using a bismuth(III) triflate-catalyzed cyclization of vinyl ethers. chinesechemsoc.orgchinesechemsoc.org This strategy has been successfully applied to produce soluble, aryl-substituted kekulene (B1237765) and octulene derivatives. chinesechemsoc.org These larger, functionalized nanographenes exhibit interesting electronic structures and properties. chinesechemsoc.org Furthermore, the synthesis of a fully aryl-substituted poly(ladder-type pentaphenylene) has been reported, which demonstrates remarkably stable blue-light emission. researchgate.net

Synthesis of Heteroatom-Embedded this compound Derivatives

The incorporation of heteroatoms into the HBC framework is a key strategy for modulating its electronic and photophysical properties. Recent advancements have enabled the precise insertion of nitrogen, boron, phosphorus, and other elements, leading to novel materials with unique characteristics.

Nitrogen-Embedded Azahexabenzocoronenium Salts via Formal Cycloaddition Reactions

A novel strategy for the in-solution synthesis of cationic nitrogen-embedded HBC derivatives, specifically 3a²-azahexa-peri-hexabenzocoronenium salts, has been developed. aalto.fiaalto.fisgitolab.com This method circumvents the challenges associated with selectively introducing nitrogen atoms into the HBC core. aalto.fiaalto.fisgitolab.com The synthesis is achieved through a formal [3+3] cycloaddition of polycyclic aromatic azomethine ylides with cyclopropenes, which function as three-atom dipolarophiles. aalto.fiaalto.fi This key step is followed by a mechanochemical intramolecular cyclization that facilitates the formation of C(sp²)–C(sp²) bonds, leading to the final azahexabenzocoronenium salt. aalto.fiaalto.fi

The reaction sequence begins with the 1,3-dipolar cycloaddition of a polycyclic aromatic azomethine ylide with a cyclopropene (B1174273) derivative, yielding a cycloadduct. aalto.fi This intermediate, an azabicyclo[3.1.0]hexane system, then undergoes a skeletal rearrangement upon oxidation to form the central pyridinium (B92312) ring. aalto.fi This transformation is versatile and has been successfully applied to various substrates. aalto.fi The resulting azahexabenzocoronenium salts have been characterized by various spectroscopic methods, providing insights into their structure and properties. aalto.fi

Reactant 1Reactant 2Key ProcessProduct
Polycyclic aromatic azomethine ylideCyclopropeneFormal [3+3] cycloaddition3a²-azahexa-peri-hexabenzocoronenium salt
Azomethine ylideCyclopropene1,3-dipolar cycloadditionAzabicyclo[3.1.0]hexane intermediate
Azabicyclo[3.1.0]hexane intermediateOxidant (e.g., chloranil)Skeletal rearrangementπ-extended pyridinium

Boron- and Phosphorus-Doped Nanographene Systems Derived from Hexabenzocoronene

The doping of nanographene systems like HBC with boron and phosphorus atoms is a promising approach to modify their electronic properties.

Boron-Doped Systems: The synthesis of boron-doped HBC has been explored through various methods. One approach involves the Scholl reaction of hexaphenylborazine (B108343). nih.gov Computational studies have shown that substituting the central benzene (B151609) ring of HBC with a borazine (B1220974) (B₃N₃) ring significantly alters the vibrational and electronic properties. nih.gov Experimentally, the Scholl reaction of hexaphenylborazine using CuCl₂/AlCl₃ in CS₂ resulted in an insoluble, amorphous polymer containing borazine units, indicating that both intramolecular and intermolecular cyclodehydrogenation reactions occurred. nih.gov A more successful approach to a precisely structured boron-doped nanographene was the synthesis of the first borazino-doped hexabenzocoronene via a [4+2] cycloaddition reaction between a triethynyl borazine unit and a biscyclopentadienone derivative. researchgate.net Furthermore, iridium-catalyzed six-fold C-H borylation of unsubstituted HBC has been achieved, yielding hexaborylated HBC which can serve as a platform for further functionalization. beilstein-journals.org

Phosphorus-Doped Systems: While the direct synthesis of phosphorus-doped HBC is less documented, the synthesis of polyaromatic heteropines containing phosphorus provides a relevant example of incorporating phosphorus into large, fused aromatic systems. mdpi.com These syntheses can involve Ni- or Cu-mediated C-C coupling reactions starting from precursors like dibromonaphthylphenylphosphine oxide. mdpi.com

DopantPrecursorSynthetic MethodResulting Structure
Boron (B₃N₃ ring)HexaphenylborazineScholl ReactionInsoluble polymer with borazine units nih.gov
Boron (Borazino-doped)Triethynyl borazine and biscyclopentadienone derivative[4+2] CycloadditionBorazino-doped hexabenzocoronene researchgate.net
Boron (Boryl groups)Hexa-peri-hexabenzocoroneneIridium-catalyzed C-H borylationHexaborylated HBC beilstein-journals.org
PhosphorusDibromonaphthylphenylphosphine oxideNi or Cu-mediated C-C couplingPolyaromatic heteropine with phosphorus mdpi.com

Integration of Other Heteroatoms (e.g., Sulfur, Oxygen) and Functional Groups (e.g., Azulene (B44059), Carbonyl)

The versatility of HBC synthesis allows for the incorporation of a wide range of other heteroatoms and functional groups, each imparting unique properties to the final molecule.

Sulfur and Oxygen: A series of chalcogen-doped nanographenes has been synthesized by inserting sulfur and oxygen into the HBC backbone. nih.govrsc.org The synthesis of an oxygen-doped nanographene was achieved through a Diels-Alder reaction of dibenzo[b,f]oxepine with tetrabromothiophene-S,S-dioxide, followed by oxidative aromatization. nih.gov Sulfur-doped analogues were prepared using a similar strategy. nih.gov These chalcogen-doped nanographenes adopt nonplanar conformations, which can improve solubility compared to the planar parent HBC. nih.govrsc.org The insertion of larger atoms like sulfur and selenium can lead to helical seco-HBC-based geometries. nih.govrsc.org The properties of these molecules are significantly influenced by the specific chalcogen and its oxidation state. nih.govrsc.org For instance, the fluorescence quantum yield of sulfur-oxide doped nanographenes is significantly higher than that of their sulfur-doped counterparts. rsc.org

Azulene: Azulene, with its unique electronic structure, has been incorporated into HBC-based nanographenes to tune their chemical and electronic properties. nih.gov The synthesis of azulene-fused seco-hexabenzocoronene-based nanographenes has been reported, resulting in nonplanar structures with highly twisted peripheries. nih.gov These compounds exhibit narrow HOMO-LUMO energy gaps and long-wavelength absorption. nih.gov The synthesis of HBC derivatives with multiple azulene units has also been accomplished through Sonogashira-Hagihara coupling of a hexaiodo-HBC with a 1-ethynylazulene (B3055836) derivative, followed by a [2+2] cycloaddition-retroelectrocyclization reaction. nii.ac.jp

Carbonyl: The introduction of carbonyl groups onto the HBC periphery has been achieved through late-stage functionalization. nii.ac.jp This involves the direct borylation of HBC, followed by oxidation of the boryl groups to hydroxy groups. nii.ac.jp Subsequent treatment of the dihydroxy-HBC with a hypervalent iodine reagent yields a tetraoxo-HBC with syn-selectivity. nii.ac.jp This method provides access to functionalized HBCs that are not achievable through conventional synthesis. nii.ac.jp

Heteroatom/Functional GroupSynthetic ApproachKey Features of Product
Sulfur/OxygenDiels-Alder reaction and oxidative aromatizationNonplanar, improved solubility, tunable photophysical properties nih.govrsc.org
AzuleneSonogashira-Hagihara coupling and cycloadditionNonplanar, narrow HOMO-LUMO gap, long-wavelength absorption nih.govnii.ac.jp
CarbonylC-H borylation, oxidation to hydroxyl, and further oxidationπ-extended quinone structure nii.ac.jp

Mechanochemical Approaches in Polycyclic Aromatic Compound Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative for the synthesis of polycyclic aromatic compounds, including HBC.

A notable example is the mechanochemical Scholl reaction for the synthesis of HBC itself. nih.gov Using iron(III) chloride as the oxidant, HBC can be synthesized in over 90% yield within a short milling time of 30 minutes. nih.gov This solvent-free protocol suppresses the formation of chlorinated side-products. nih.gov Another mechanochemical approach is the lithium(0)-mediated anionic cyclodehydrogenation. nih.gov This user-friendly method can be performed at room temperature, even under air, and allows for the rapid and efficient synthesis of various polycyclic aromatic hydrocarbons. nih.gov For instance, the reaction of 1,1'-binaphthyl to form perylene (B46583) is completed within 30 minutes in 94% yield. nih.gov Mechanochemical methods have also been utilized in the synthesis of other complex aromatic structures, such as corannulene, on a multigram scale. researchgate.net These approaches are not only environmentally friendly due to the reduction or elimination of solvents but can also provide access to products that are difficult to obtain through traditional solution-phase chemistry. rsc.orgchemrxiv.org

Mechanochemical MethodReactantsProductAdvantages
Scholl ReactionHexaphenylbenzene, FeCl₃HexabenzocoroneneSolvent-free, high yield, short reaction time nih.gov
Anionic Cyclodehydrogenation1,1'-Binaphthyl, Lithium(0)PeryleneUser-friendly, room temperature, rapid nih.gov
Transfer HydrogenationPolycyclic aromatic hydrocarbonsPeriphery-hydrogenated PAHsNo hydrogen gas required, ambient atmosphere rsc.org

Electronic Structure and Aromaticity in Hexabenzo A,d,g,j,m,p Coronene Systems

Theoretical Frameworks for Aromaticity Assessment

The aromaticity of hexabenzo[a,d,g,j,m,p]coronene is a complex subject, evaluated through various theoretical lenses that provide insight into its electronic delocalization and stability.

Clar Aromatic Sextet Theory and π-Electron Configurations

According to Clar's aromatic sextet theory, the stability and reactivity of a benzenoid hydrocarbon can be predicted by identifying the maximum number of disjoint "aromatic sextets" (benzene-like rings with localized six π-electrons). kg.ac.rsmpg.de For this compound, this theory suggests a structure with a high degree of aromatic character, where the π-electrons are delocalized across the entire molecule. kg.ac.rscore.ac.uk The arrangement of benzene (B151609) rings fused to the coronene (B32277) core in this "cove-edged" isomer results in a non-planar, contorted structure due to steric hindrance. mpg.dewikipedia.org This contrasts with its planar "armchair-edged" isomer, hexa-peri-hexabenzocoronene. mpg.de The π-electron configuration of this compound is characterized by a unique pattern of cyclic conjugation. mjcce.org.mksemanticscholar.org

Cyclic Conjugation Analysis and Energy Effects

The cyclic conjugation within the rings of benzo-annelated coronenes, including this compound, has been studied using methods like the energy effect (ef) and π-electron content (EC) of the six-membered rings. mjcce.org.mksemanticscholar.org These analyses provide a quantitative measure of the intensity of cyclic conjugation. For this compound, the energy effect (ef) for the central ring is minimal, with a value of 0.021, while the π-electron content (EC) is 1.33. semanticscholar.orgresearchgate.net This indicates that the central ring has a much weaker cyclic conjugation compared to the peripheral rings. semanticscholar.org The pattern of benzo-annelation significantly influences the π-electron distribution and the local aromaticity of the individual rings within the molecule. researchgate.net

Nucleus-Independent Chemical Shift (NICS) Calculations for Aromatic Character

Nucleus-Independent Chemical Shift (NICS) is a computational method used to probe the aromaticity of a molecule by calculating the magnetic shielding at the center of a ring. researchgate.netnih.gov Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). acs.orgrsc.org For this compound, NICS calculations reveal a giant diatropic perimeter current, which encloses a weak paramagnetic circulation on the central hexagon. researchgate.net This complex magnetic response highlights the interplay of different current pathways within the large π-system. The shape of the molecular boundary is a critical factor in determining the nature of the induced currents. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO and LUMO energy levels of this compound and its derivatives have been investigated using quantum chemical calculations, such as Density Functional Theory (DFT). ias.ac.inresearchgate.netresearchgate.net These calculations provide insights into the molecule's potential as an organic semiconductor. researchgate.netresearchgate.net For instance, studies on related coronene derivatives show that substitutions on the coronene core can significantly alter the HOMO and LUMO energy levels. researchgate.net The introduction of different substituents can either raise or lower these energy levels, thereby tuning the electronic properties of the molecule. researchgate.net

Energy Gap Characteristics and their Relation to Electronic Properties

The energy gap (Eg) between the HOMO and LUMO is a key parameter that influences a molecule's electronic properties, such as its conductivity and optical absorption. ias.ac.inresearchgate.net A smaller energy gap generally corresponds to easier electronic excitation and higher conductivity. nih.govstuba.sk For this compound and related systems, the energy gap is typically in the range of organic semiconductors. ias.ac.in For example, calculations on various coronene topological structures show energy gaps between 2.90 and 3.30 eV. ias.ac.in The size of the conjugated system and the presence of substituents can significantly impact the HOMO-LUMO gap. researchgate.netbeilstein-journals.orgcore.ac.uk

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Coronene Derivatives

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Coronene Derivative a1-5.99-2.693.30
Coronene Derivative b1-5.73-2.633.10
Coronene Derivative c1-5.58-2.682.90

Data sourced from Density Functional Theory calculations at the M06-2X/6−31+G(d) level. ias.ac.in

Magnetically Induced Current-Density and Ring Currents

When subjected to an external magnetic field, the delocalized π-electrons in aromatic systems are induced to circulate, creating what are known as ring currents. The direction and strength of these currents serve as a key indicator of a molecule's aromaticity. Diatropic currents, which flow in the classical direction, are characteristic of aromatic systems, while paratropic currents, flowing in the opposite direction, signify anti-aromatic character.

Computational studies of this compound reveal a distinct pattern of magnetically induced currents. uu.nl The most prominent feature is a single, powerful diatropic (diamagnetic) ring current that circulates around the corrugated outer perimeter of the molecule. uu.nl This strong diatropic current is contrasted by a weaker, disjoint paratropic (paramagnetic) circulation localized on the central coronene hub. uu.nlrug.nl This coexistence of counter-rotating currents in the rim and the hub is a known phenomenon, also observed in the parent molecule, coronene itself. uu.nl

In contrast, the isomer hexabenzo[bc,ef,hi,kl,no,qr]coronene (B86863) displays a different current distribution, featuring seven separate diatropic circulations corresponding to the Clar sextets, which are linked by a global perimeter current. uu.nl The central benzene ring in this compound sustains a paratropic current, whereas in hexabenzocoronene with six fused benzene rings at the outer edge, the central ring, along with the six fused rings, sustains a local diatropic current. nih.gov These differences highlight how the mode of benzene annelation dramatically alters the electronic structure and magnetic properties of the core coronene unit.

The shape of the molecular boundary, rather than the planarity of the carbon framework, plays the decisive role in determining the nature of the induced ring currents in large polycyclic aromatic hydrocarbons. rug.nlresearchgate.net This is clearly demonstrated by comparing this compound with its isomers and the parent circumcoronene (B1264081).

Formal deletion of outer hexagonal rings from the planar, highly symmetric circumcoronene can conceptually lead to two different hexabenzocoronene isomers. rug.nl This conceptual dissection reveals the origin of their distinct current patterns:

This compound: Results from one mode of dissection, leading to a structure with a giant diatropic perimeter current that encloses a weak paratropic circulation on the central hexagon. rug.nlresearchgate.net The current follows the indentations of the molecular edge. uu.nl

Hexabenzo[bc,ef,hi,kl,no,qr]coronene: Results from an alternative dissection, producing a system with disjoint local benzenoid diatropic currents that are linked by a global perimeter current. rug.nlresearchgate.net

The current map of circumcoronene is effectively a superposition of these two patterns. rug.nl Its strong perimeter current encompasses the weaker individual benzenoid circulations seen in hexabenzo[bc,ef,hi,kl,no,qr]coronene and splits at the outer benzene rings. rug.nl The central hub of circumcoronene sustains a diatropic current, which can be understood as the result of the strong diatropic hub current from the hexabenzo[bc,ef,hi,kl,no,qr]coronene pattern partially canceling the weaker paratropic hub current from the this compound pattern. rug.nl

Table 1: Comparison of Ring Current Characteristics in Annelated Coronenes

Compound Central Hub Current Perimeter Current Key Feature
This compound Weak Paratropic Strong, single diatropic Giant perimeter current following corrugated boundary uu.nlrug.nl
Hexabenzo[bc,ef,hi,kl,no,qr]coronene Strong Diatropic Diatropic, linking local currents Disjoint local benzenoid circulations (Clar sextets) uu.nlrug.nl
Circumcoronene Diatropic Strong, bifurcating diatropic Superposition of the two hexabenzocoronene patterns rug.nl

The differing current density maps between this compound and its isomers can be rationalized by analyzing the contributions of specific molecular orbitals to the total current. rug.nlrug.nl Methods have been developed to partition the total magnetically induced current density (MICD) into contributions from individual molecular orbitals (MOs), including both σ and π orbitals. rsc.org

For this compound and related planar systems, analysis shows the distinct roles of the highest occupied molecular orbitals (HOMO) versus the rest of the π-electron system. uu.nl

HOMO Contribution: In the planarized D6h model of this compound, the four π electrons in the doubly degenerate HOMO (e2u symmetry) are responsible for generating the strong, global diatropic perimeter current. uu.nl

Remaining π-Electrons: The remaining π electrons collectively generate the weaker paratropic current on the central ring. uu.nl

Conformational Dynamics and Planarity in this compound and its Derivatives

Despite being composed entirely of sp²-hybridized carbon atoms, which favor planar geometries, this compound and its derivatives exhibit significant deviations from planarity. These non-planar conformations are a result of steric strain and underlying electronic effects.

The introduction of substituents or heteroatoms can further influence or exaggerate this curvature. The incorporation of a seven-membered ring into the hexabenzocoronene backbone, for example, leads to a saddle-shaped molecule. researchgate.net Similarly, doping the core structure with chalcogens like oxygen can produce saddle-shaped, negatively curved nanographenes, while larger atoms like sulfur and selenium can induce helical geometries. rsc.org The steric hindrance in the "fjord" regions of certain derivatives also forces the molecule out of planarity, leading to twisted or antifolded conformers. researchgate.net This demonstrates that the hexabenzocoronene framework is amenable to significant three-dimensional distortion. rsc.orgbeilstein-journals.org

Table 2: Computed Symmetry and Bond Lengths [Å] for Planar and Non-Planar Forms of this compound Data sourced from ab initio calculations. uu.nl

Structure (Symmetry) Bond a Bond b Bond c Bond d Bond e Bond f
3a (D6h - planarized) 1.411 1.439 1.450 1.378 1.442 1.424
3b (D6 - non-planar) 1.411 1.439 1.450 1.378 1.441 1.424
3c (D3d - non-planar) 1.411 1.439 1.450 1.378 1.441 1.424

The inherent non-planarity of molecules like this compound, which possess a non-degenerate electronic ground state in their high-symmetry (planar) configuration, can be explained by the Pseudo-Jahn-Teller effect (PJTE). wikipedia.org The PJTE is recognized as the sole source of instability and structural distortion for polyatomic systems in non-degenerate states. wikipedia.org

The distortion occurs due to the vibronic coupling between the ground electronic state and a low-lying excited state of appropriate symmetry. wikipedia.org For a molecule like this compound, the high-symmetry planar (D6h) configuration is destabilized by this mixing, leading to a spontaneous distortion along a specific vibrational coordinate to a lower-symmetry, non-planar equilibrium geometry (e.g., D6 or D3d). uu.nlwikipedia.org This distortion lowers the total energy of the system.

Discussions of PJTE have been explicitly made for the related isomer, peri-hexabenzocoronene, highlighting the effect's role in its excited triplet state and drawing parallels to coronene and benzene. nih.gov The application of this principle is general: the observed, stable, non-planar structure of this compound is a direct manifestation of the PJTE stabilizing the molecule through geometric distortion. uu.nlrug.nlwikipedia.org

Impact of Steric Congestion on Molecular Geometry

This compound, also known as hexa-cata-hexabenzocoronene, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₄₈H₂₄. Current time information in Bangalore, IN. A defining feature of this molecule is its non-planar, contorted structure, which arises from significant steric hindrance between the peripheral benzene rings. Current time information in Bangalore, IN.mpg.de This steric crowding forces the carbon atoms near the center of the molecule to deviate from a planar arrangement by as much as 20 degrees. google.com

The fusion of benzene rings at the ortho-positions of the central coronene core in this compound leads to what is known as a "cove-edged" periphery. mpg.de This is in contrast to its isomer, hexa-peri-hexabenzocoronene, where the benzene rings are fused at the peri-positions, resulting in a more planar structure. mpg.de The steric repulsion between the hydrogen atoms in the cove regions of this compound is the primary driver for its distorted geometry. mpg.de

This distortion is not random; the peripheral benzene rings adopt a distinct, alternating "up-down" conformation relative to the plane of the central coronene core. mpg.de This intricate, twisted framework results in a biconcave conformation. google.com The molecular shape is crucial as it influences the molecule's electronic and steric properties, which are important for applications in materials science. arxiv.org The non-planar π-conjugated carbon skeleton is a direct consequence of the steric hindrance at the molecule's periphery. mpg.de

The table below summarizes the key geometric features of this compound.

Geometric FeatureDescriptionReference
Overall Structure Non-planar, contorted Current time information in Bangalore, IN.mpg.de
Periphery Type Cove-edged mpg.de
Cause of Distortion Steric hindrance between peripheral benzene rings Current time information in Bangalore, IN.mpg.de
Conformation Alternating "up-down" of peripheral rings, biconcave mpg.degoogle.com
Deviation from Planarity Carbon atoms near the core deviate by approximately 20° google.com

Multiradical Character in Extended Coronene Homologues

The electronic structure of large polycyclic aromatic hydrocarbons (PAHs), including extended coronene homologues, can exhibit significant multiradical character. nih.gov This phenomenon becomes particularly important as the size of the π-conjugated system increases, generally in molecules containing more than 40-50 atoms. nih.gov The multiradical character refers to the presence of multiple unpaired electrons within the molecule's electronic ground state, which is a deviation from the typical closed-shell electronic structure of many smaller aromatic compounds. nih.govresearchgate.net

While direct studies on the multiradical character of this compound are not extensively detailed in the provided search results, the general principles for large PAHs apply. A systematic study of PAHs of increasing size has shown that while smaller systems have a single-reference singlet ground state, medium-sized systems can have a notable multireference ground state with moderate polyradical character. The largest systems studied were found to have a singlet polyradical ground state. nih.gov

Furthermore, research on related open-shell coronoid structures reveals that these systems can have a singlet ground state with significant hexaradicaloid character. researchgate.netnih.gov Such molecules can possess multiple, thermally accessible high-spin states. researchgate.netnih.gov This open-shell nature leads to a small electronic band gap and the ability to undergo multiple one-electron oxidations at low potentials. researchgate.netnih.gov These findings on related systems suggest that extended coronene homologues, particularly those with complex topologies, are prime candidates for exhibiting interesting multiradical and open-shell electronic structures. The study of radical substituents on PAHs has also shown that they can significantly alter the open-shell character of the parent molecule. rsc.org

The following table provides a conceptual overview of the multiradical character in large PAHs.

ConceptDescriptionRelevance to Extended Coronene Homologues
Multiradical Character Presence of multiple unpaired electrons in the ground state. nih.govresearchgate.netBecomes significant in large PAHs like extended coronene homologues. nih.gov
Ground State Can be a singlet polyradical for large systems. nih.govExpected to be a key feature of the electronic structure.
Open-Shell Character (y) A quantum chemical measure of bond weakness and electron correlation. researchgate.netInfluences physicochemical properties like nonlinear optics and singlet fission. researchgate.netnih.gov
Related Systems Open-shell coronoids exhibit significant multiradical character and small electronic band gaps. researchgate.netnih.govProvide insight into the potential electronic properties of extended coronene systems.

Charge Transport Phenomena in Hexabenzo A,d,g,j,m,p Coronene Based Materials

Fundamental Principles of Charge Carrier Mobility in Organic Semiconductors

The movement of charge carriers—electrons and holes—in organic semiconductors like Hexabenzo[a,d,g,j,m,p]coronene is fundamentally different from that in traditional inorganic semiconductors. Due to the weaker van der Waals forces between molecules compared to the strong covalent bonds within a crystal lattice, charge transport is often described by two primary mechanisms: hopping transport and band-like transport.

Hopping transport is prevalent in disordered or amorphous organic materials. In this model, charge carriers are localized on individual molecules and "hop" between adjacent molecules. This process is thermally activated, meaning that higher temperatures provide the necessary energy for carriers to overcome the energy barrier between localized states, leading to increased mobility.

In contrast, band-like transport occurs in highly ordered, crystalline organic semiconductors where strong intermolecular electronic coupling allows for the formation of delocalized electronic bands, similar to inorganic semiconductors. In this regime, charge carriers can move more freely within these bands. Unlike hopping, band-like transport mobility typically decreases with increasing temperature due to scattering effects caused by lattice vibrations (phonons).

The charge transport in many organic materials, including derivatives of this compound, often exists in an intermediate regime between these two extremes. The dominant mechanism is highly dependent on factors such as molecular packing, structural order, and temperature.

Influence of Molecular Structure on Charge Transport Properties

The intrinsic electronic properties of the this compound molecule and its derivatives play a crucial role in determining their charge transport characteristics. Modifications to the core structure and the addition of peripheral side chains can significantly impact charge carrier mobility.

The extensive π-conjugated system of the this compound core is fundamental to its charge-carrying capabilities. The large resonance area, with its delocalized π-electrons, provides a natural pathway for the movement of charge carriers across the molecule. This extensive conjugation reduces the energy required for charge delocalization, a key factor for efficient intramolecular charge transport. The rigid, planar structure of the HBC core facilitates strong intermolecular electronic coupling, which is essential for efficient charge transport between molecules.

The attachment of side chains to the this compound core is a powerful strategy to tune its solubility, self-assembly behavior, and ultimately, its charge transport properties. The nature and length of these side chains can have a profound effect on the intermolecular packing and, consequently, the charge carrier mobility.

For instance, a study on HBC nanotubes with varying oligoether side chains demonstrated that while the nanotubes exhibited p-type conductivity, the length of the side chains negatively impacted intertubular hole hopping kinetics oup.com. Longer oligoether chains were found to hinder the electronic communication between adjacent nanotubes oup.com.

Conversely, strategic placement of specific functional groups can enhance charge mobility. A computational study revealed that substituting this compound with six methyl (—CH₃) or cyanide (—CN) groups can lead to significantly higher hole mobilities of 2.51 cm²·V⁻¹·s⁻¹ and 0.92 cm²·V⁻¹·s⁻¹, respectively, compared to the unsubstituted molecule ynu.edu.cn. This highlights the potential to engineer HBC derivatives as high-performance p-type organic semiconductors ynu.edu.cn. The same study also identified that derivatives with six —SCH₃, —OCH₃, —OH, —NHCH₃, or —N(CH₃)₂ substituents exhibit electron mobilities that are 1.7 to 18 times higher than their hole mobilities, marking them as promising n-type materials ynu.edu.cn.

Furthermore, the introduction of diacetylenic side chains and their subsequent photopolymerization has been shown to dramatically improve charge mobility. In one study, a thin-film transistor based on an irradiated film of a this compound derivative with diacetylene units close to the core achieved a remarkable mobility of 1.5 cm² V⁻¹ s⁻¹, a three-orders-of-magnitude improvement over the monomeric film nih.gov.

Calculated Charge Carrier Mobilities of Substituted this compound Derivatives ynu.edu.cn
Substituent GroupHole Mobility (cm²·V⁻¹·s⁻¹)Electron Mobility (cm²·V⁻¹·s⁻¹)Semiconductor Type
-CH₃2.51-p-type
-CN0.92-p-type
-SCH₃-Higher than hole mobilityn-type
-OCH₃-Higher than hole mobilityn-type
-OH-Higher than hole mobilityn-type
-NHCH₃-Higher than hole mobilityn-type
-N(CH₃)₂-Higher than hole mobilityn-type

The topology of the π-conjugated system can significantly influence charge transport. While this compound itself has a planar, disc-like structure, related coronene-based compounds can exhibit different topologies, such as contorted or helical structures. These structural variations can alter the electronic coupling between molecules and thus the charge transfer rates.

For instance, the introduction of steric hindrance through bulky substituents can induce a twist in the polycyclic aromatic core, leading to contorted structures. While this can disrupt the ideal cofacial π-stacking, it can also lead to unique packing motifs with potentially interesting charge transport properties. Theoretical studies on other large polycyclic aromatic hydrocarbons have shown that even subtle changes in the molecular topology can have a significant impact on the electronic band structure and charge mobility.

Intermolecular Interactions and Packing Motifs in Charge Transport

Due to its planar, disc-like shape, this compound has a strong tendency to self-assemble into one-dimensional columnar structures through π-π stacking. In these arrangements, the molecules stack on top of each other, creating a continuous pathway for charge transport along the column axis. The efficiency of this transport is highly sensitive to the distance and relative orientation between the stacked molecules.

Optimal π-π stacking involves a close cofacial arrangement, which maximizes the overlap of the π-orbitals between adjacent molecules. This strong electronic coupling is crucial for achieving high charge carrier mobility. The interplanar distance in such stacks is a key parameter; smaller distances generally lead to stronger coupling and higher mobility. Research on related polyaromatic hydrocarbons has shown that the ideal π-stacking distance is typically in the range of 3.3 to 3.5 Å.

Molecular Contacts and Orientation in Condensed Phases

The arrangement of molecules in the solid state is a critical determinant of the electronic properties of organic semiconductors. For large, planar polycyclic aromatic hydrocarbons (PAHs) like this compound, the intermolecular electronic communication is highly dependent on the packing motif and the relative orientation of adjacent molecules. While the specific crystal structure of this compound is not detailed in the provided search results, insights can be drawn from closely related large planar PAHs.

For instance, the crystal structure of hexabenzo[bc,ef,hi,kl,no,qr]coronene (B86863), a similar large planar PAH, has been determined by X-ray analysis. This molecule crystallizes in a monoclinic space group, adopting what is known as the gamma motif. In this packing arrangement, the angle between the planes of adjacent molecules is 84 degrees. Another large PAH, benzo[1,2,3-bc:4,5,6-b'c']dicoronene, crystallizes in a beta motif with an angle of 50 degrees between molecular planes. epa.gov These examples highlight that the specific shape of the molecule influences its crystal packing. For this compound, a herringbone or slipped-stack arrangement is expected, which is common for disc-like aromatic molecules.

In these condensed phases, the close contacts between molecules facilitate the overlap of π-orbitals, which is essential for charge transport. The distance and relative orientation between neighboring molecules dictate the magnitude of the electronic coupling (transfer integral), a key parameter in charge transfer rate calculations. Theoretical modeling of coronene (B32277) dimers has shown that stable configurations typically involve π-stacking with intermolecular distances around 3.0–3.3 Å.

Role of Disorder and Topological Connectivity in Organic Crystals

The idealized perfect crystal structure is a useful starting point for understanding charge transport, but in real materials, disorder plays a significant role. In organic crystals, disorder can be categorized as either static or dynamic. Static disorder arises from imperfections in the crystal lattice, such as vacancies, dislocations, or the presence of impurities. Dynamic disorder is due to the thermal motion of the molecules, including vibrations and rotations, which cause fluctuations in the intermolecular distances and orientations.

On the length scales accessible by molecular dynamics simulations, charge transport in bulk molecular crystals is often primarily limited by dynamic disorder. nih.gov These thermal fluctuations can transiently localize the charge carrier. In contrast, for self-assembled monolayers, static disorder, which can be caused by the slow movement of side chains, can enhance charge localization and influence the dynamics of transport. nih.gov

The presence of disorder can have a complex effect on charge carrier mobility. It can either increase or decrease mobility, depending on the dimensionality of the network for charge percolation. nih.gov One-dimensional charge transport is particularly susceptible to structural defects, which can interrupt the transport pathways. However, static disorder can also create new connections, altering the topological connectivity of the charge transport network. researchgate.net Therefore, materials with two- or three-dimensional charge transport networks are often more robust to the effects of disorder. nih.gov

Ambipolar Charge Transport Characteristics

Ambipolar charge transport, the ability of a material to conduct both holes (positive charge carriers) and electrons (negative charge carriers), is a desirable property for many organic electronic devices, including light-emitting transistors and complementary logic circuits. For large PAHs like coronene and its derivatives, the intrinsic electronic structure often favors hole transport (p-type behavior) due to the stability of the cationic state. However, ambipolar characteristics can be engineered through chemical modification.

Attaching electron-withdrawing substituents to the aromatic core is a common and effective strategy to produce n-type (electron-transporting) or ambipolar materials. researchgate.net For coronene-based molecules, per-halogenation (substitution with fluorine or chlorine) and per-cyanation (substitution with cyano groups) have been shown to increase adiabatic electron affinities and lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These modifications facilitate the injection and transport of electrons, leading to ambipolar behavior. researchgate.net

Theoretical studies on dibenzo[g,p]chrysene derivatives, which are also twisted polycyclic aromatic hydrocarbons, have demonstrated that the presence of both electron-donating and electron-withdrawing functional groups can lead to ambipolar transport properties in the amorphous state. This suggests that for this compound, appropriate functionalization could be a viable route to achieving balanced hole and electron mobilities, making it a candidate for ambipolar organic semiconductor applications. researchgate.net

Computational Prediction and Evaluation of Charge Transfer Rates

Density Functional Theory (DFT) for Charge Transport Calculations

Density Functional Theory (DFT) has become a primary computational tool for investigating the electronic structure and charge transport properties of organic semiconductors. icm.edu.pl It offers a balance between accuracy and computational cost, making it suitable for large molecules like this compound.

In the context of charge transport, DFT is used to calculate several key parameters that are inputs for charge transfer rate theories, such as the Marcus-Hush model. These parameters include:

Reorganization Energy (λ): The energy required for a molecule to change its geometry from the neutral state to the charged state and vice versa. A lower reorganization energy is generally favorable for faster charge transfer.

Site Energies: The energies of the frontier molecular orbitals (HOMO and LUMO) of individual molecules. Differences in site energies can create energetic barriers for charge hopping.

Electronic Coupling (Transfer Integral, t): This quantity describes the strength of the electronic interaction between adjacent molecules in a dimer or crystal. It is highly sensitive to the intermolecular distance and orientation.

The choice of the exchange-correlation functional within DFT is crucial for obtaining accurate results, especially for systems with significant non-covalent interactions. Functionals like M06-2X and wB97XD, which are designed to better account for dispersion forces, have been shown to provide improved accuracy for charge transport calculations in large π-conjugated systems. researchgate.netmdpi.com For example, studies on coronene derivatives have utilized these functionals with basis sets like 6-311++G(d,p) to investigate their electronic properties and mobilities. researchgate.net

Commonly Used DFT Functionals for Charge Transport Calculations in PAHs
FunctionalTypeKey Feature
B3LYPHybrid GGAWidely used, but may not fully capture dispersion.
M06-2XHybrid Meta-GGAGood for non-covalent interactions. mdpi.com
ωB97X-DRange-Separated Hybrid with Dispersion CorrectionIncludes empirical dispersion correction.
PBE0Hybrid GGAParameter-free hybrid functional.

Molecular Dynamics Simulations for Carrier Propagation

While DFT calculations provide insight into the intrinsic properties of molecules and dimers, Molecular Dynamics (MD) simulations are employed to understand the influence of dynamic effects on charge transport in the condensed phase. MD simulations model the time evolution of a system of atoms or molecules, providing a picture of the thermally induced molecular motions. unimore.it

In the context of charge carrier propagation, MD simulations are used to generate realistic morphologies of the material, whether crystalline or amorphous. arxiv.org From these simulations, one can extract information about the fluctuations in intermolecular distances and orientations over time. This information is then used to calculate the dynamic changes in the electronic couplings between molecules.

Early approaches to studying dynamic disorder involved using MD simulations to get a global view of molecular motions without focusing on specific vibrational modes. unimore.it More advanced techniques combine MD with quantum chemistry calculations in a multiscale modeling approach. For example, snapshots from an MD trajectory can be used to calculate the electronic couplings for a large number of molecular pairs, providing a distribution of these values that reflects the dynamic disorder of the system. This allows for a more realistic prediction of charge carrier mobility, accounting for how thermal motions modulate the charge transfer pathways. unimore.it By simulating charge carrier movement through these dynamically evolving landscapes, researchers can gain a deeper understanding of the transport mechanism, including whether it is dominated by hopping or exhibits transient delocalization. nih.govaps.org

Supramolecular Architectures and Self Assembly of Hexabenzo A,d,g,j,m,p Coronene

Self-Assembly Driven by π-π Interactions

The primary driving force for the self-assembly of HBC and its derivatives is the π-π stacking interaction between the aromatic cores of adjacent molecules. nih.govresearchgate.net This powerful non-covalent force encourages the molecules to stack on top of one another, leading to the formation of extended, one-dimensional columnar structures.

Due to strong π-π interactions, HBC molecules tend to self-organize into columnar stacks. researchgate.net When peripherally substituted with flexible alkyl chains, these compounds can exhibit liquid crystalline behavior, specifically forming discotic mesophases. In these phases, the HBC cores stack into columns, and these columns arrange themselves into a two-dimensional lattice. researchgate.net At lower temperatures, these materials may exist in a solid herringbone crystal phase, which can transition to a more ordered liquid crystalline hexagonal mesophase upon heating. researchgate.net The ability of these molecules to self-organize is crucial for their potential use in organic electronics, as the columnar arrangement provides pathways for charge carrier transport. researchgate.net

The specific arrangement and packing of molecules within these self-assembled structures are influenced by several factors, primarily the nature of peripheral substituent groups and the molecule-substrate interactions.

Alkyl Chain Length: The length of alkyl chains attached to the HBC core plays a significant role in the resulting supramolecular structure. nih.gov For instance, with longer alkyl chains (e.g., twelve carbons), van der Waals interactions become more influential, contributing alongside the π-π interactions to determine the final assembled structure. nih.gov

Molecular Conformation: The conformation of the molecule, including any curvature of the π-conjugated core, can dictate the packing arrangement. nih.gov For some derivatives, a Janus-type "double-concave" conformation has been observed, which influences the three-dimensional crystal structure. nih.gov

Molecule-Substrate Interaction: When self-assembly occurs on a surface, such as highly oriented pyrolytic graphite (HOPG), the π-π interaction between the HBC core and the substrate is a critical driving force. nih.gov This interaction can lead to the formation of different ordered domains and structures, such as lamellar and pseudohoneycomb patterns. nih.gov

High-resolution scanning tunneling microscopy (STM) has been used to characterize the adlayers of HBC derivatives on surfaces, revealing detailed information about their lattice parameters.

DerivativeStructurea (nm)b (nm)γ (°)Molecules per Unit Cell
FTBC-C12Pseudohoneycomb2.60 ± 0.13.05 ± 0.175 ± 22

Data derived from studies on hexafluorotribenzo[a,g,m]coronene with n-dodecyl chains (FTBC-C12), a related graphene molecule, on an HOPG surface. nih.gov

The inherent tendency of HBC to form columnar stacks can be harnessed to create well-defined one-dimensional (1D) supramolecular structures. mtu.edu The growth of these structures can be directed by using surface features, such as the step edges of a substrate like Au(111). mtu.edu These 1D chains, often described as supramolecular polymers, are stabilized by hydrophobic interactions and directional hydrogen bonds in some systems. Their formation represents a bottom-up approach to fabricating nanoscale architectures with potential applications in nanoelectronics. mtu.eduresearchgate.net

Co-crystallization with Electron Acceptors

Hexabenzo[a,d,g,j,m,p]coronene, being an electron-rich donor molecule, can co-crystallize with suitable electron acceptor molecules. This process leads to the formation of charge-transfer complexes and novel supramolecular architectures with tailored electronic properties.

Fullerenes, such as C60 and C70, are excellent electron acceptors and are known to form co-crystals with various electron-donating polycyclic aromatic hydrocarbons. researchgate.netnih.gov In these complexes, the donor and acceptor molecules arrange in an alternating fashion, driven by charge-transfer interactions. While specific studies on this compound are part of a broader field, the principles are well-established with similar large PAHs. The judicious choice of donor and acceptor can modulate the binding strength and the composition of the resulting complexes, which often exhibit a 1:1 stoichiometry. researchgate.net For example, an unprecedented interpenetrated electron-donor/acceptor system was achieved by synthesizing a covalent organic framework in the presence of a soluble fullerene derivative, demonstrating a light-induced charge transfer process. nih.gov

Surface-Supported Supramolecular Assemblies

The ability of this compound (HBC) to self-assemble on solid surfaces is a key area of research, focusing on the creation of ordered nanostructures. These assemblies are primarily governed by non-covalent interactions between the molecules and between the molecules and the substrate.

Growth of Columns on Single-Crystal Metal Surfaces (e.g., Au(111), Cu(111))

This compound has been observed to form well-defined supramolecular columns on single-crystal surfaces of gold (Au(111)) and copper (Cu(111)). aps.org The process begins with the formation of a commensurate superlattice in the first molecular monolayer, which lies flat on the metal surface. This initial layer dictates the lateral separation of the columns that subsequently grow perpendicular to the surface.

The spacing of these molecular columns is substrate-dependent. aps.org On Au(111), the interaction between the HBC molecules and the substrate leads to a specific packing arrangement in the first layer, which templates the growth of the columns. Similarly, on Cu(111), a different packing geometry in the initial monolayer results in a different lateral separation for the columnar structures. aps.org

Studies using techniques such as X-ray photoelectron diffraction and low-energy electron diffraction have confirmed that the molecules stack with their planar orientation conserved, although there are small lateral offsets from the central column axis. aps.org This demonstrates a high degree of order in the one-dimensional growth of these supramolecular structures.

Table 1: Characteristics of this compound Columnar Growth on Metal Surfaces

Feature Description Source
Substrates Au(111), Cu(111) aps.org
Growth Mode Formation of a commensurate monolayer followed by vertical stack growth. aps.org
Column Spacing Dependent on the substrate material (Au or Cu). aps.org
Molecular Orientation Molecules lie flat on the surface in the monolayer; this orientation is conserved during column growth. aps.org
Stacking Precision Small lateral offsets from the central column axis are observed. aps.org

Simulation of Intermolecular Interactions for Column Growth Mechanism

The mechanism underlying the formation of these columnar structures has been elucidated through simulations of the intermolecular interactions. aps.org These theoretical models help explain the energetic factors that favor the stacking of HBC molecules into one-dimensional columns.

The primary simulation approach assumes a Lennard-Jones potential to describe the van der Waals forces between the HBC molecules. aps.org This potential effectively models the attractive and repulsive forces that govern the non-covalent bonding between the large, flat polyaromatic hydrocarbons. The simulations demonstrate that the energetic minimum is achieved when the molecules stack on top of each other, leading to the observed column growth. aps.org The calculations can rationalize the stability of the columnar arrangement over other potential aggregation modes. The large size and propensity of HBC to form these one-dimensional structures make it a promising candidate for positioning functional groups in complex molecular assemblies. aps.org

Host-Guest Complexation Studies with Curved and Flat PAHs

This compound's large, electron-rich π-surface makes it an excellent candidate for acting as a host molecule in supramolecular complexes with other polycyclic aromatic hydrocarbons (PAHs). These interactions are primarily driven by π-π stacking.

Studies have investigated the complexation of HBC with both curved and flat PAH guests. A notable example involves the interaction between the flat HBC host and the curved fullerene molecule, C60. This host-guest complex demonstrated a remarkable binding constant (Ka) of 2.3 × 10^7 M−1, indicating a very strong and stable association. researchgate.net The complementarity between the flat surface of HBC and the curved surface of the fullerene allows for extensive van der Waals and π-π interactions, stabilizing the complex.

The binding affinity in such systems can be correlated to the binding energy per carbon atom of the host molecule, providing a predictive framework for assessing potential host-guest pairings. researchgate.net While complexation with flat PAHs relies on direct face-to-face π-stacking, interactions with curved molecules like fullerenes or saddle-shaped circulenes involve a concave-convex matching that can lead to exceptionally high binding affinities. researchgate.net

Table 2: Host-Guest Complexation Data for this compound

Host Guest Guest Type Binding Constant (Ka) Source
This compound C60 (Fullerene) Curved PAH 2.3 × 10^7 M−1 researchgate.net

Optical and Photophysical Investigations of Hexabenzo A,d,g,j,m,p Coronene Systems

Absorption Spectroscopy (UV-Vis)

The absorption of ultraviolet and visible light by hexabenzo[a,d,g,j,m,p]coronene is governed by electronic transitions between its molecular orbitals. The extended conjugation of this molecule is expected to result in a complex and informative UV-Vis spectrum.

The UV-Vis absorption spectrum of this compound is anticipated to be characterized by several intense bands, which are typical for large PAHs. These bands, often labeled as α, p, and β bands in Clar's notation, arise from π-π* electronic transitions. The precise positions and intensities of these bands are sensitive to the molecule's specific electronic structure.

Theoretical calculations and comparisons with smaller analogues like coronene (B32277) and hexa-peri-hexabenzocoronene (HBC) suggest that the absorption spectrum will be dominated by transitions to excited states of specific symmetries. For instance, in the highly symmetric coronene, the lowest energy transitions are to B₂ᵤ, B₁ᵤ, and E₁ᵤ states. researchgate.net While this compound has a different symmetry, similar principles of electronic excitation apply.

Due to the lack of specific experimental spectra for this compound in the available literature, a representative table of absorption bands for the closely related and well-studied hexa-peri-hexabenzocoronene (HBC) is provided below for illustrative purposes.

Band (Clar's Notation)Absorption Maximum (λmax) [nm]SolventReference
α438.41,2,4-trichlorobenzene researchgate.net
p386.41,2,4-trichlorobenzene researchgate.net
β358.21,2,4-trichlorobenzene researchgate.net

The extension of the π-conjugated system in this compound compared to smaller PAHs like coronene has a profound effect on its absorption spectrum. An increase in the number of fused aromatic rings leads to a smaller HOMO-LUMO gap, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.net

This trend is clearly observed when comparing the absorption spectra of coronene and hexa-peri-hexabenzocoronene (HBC). The addition of six peripheral benzene (B151609) rings in HBC causes a significant red shift of the α, p, and β bands compared to coronene. researchgate.net It is expected that this compound, with its even larger π-system, would exhibit absorption bands at even longer wavelengths than HBC.

The molecular topology, including the symmetry and shape of the nanographene, also plays a crucial role in determining the spectroscopic signatures. nih.gov The specific arrangement of the fused rings in this compound influences its molecular orbital structure and, consequently, the energies and probabilities of its electronic transitions.

Fluorescence and Emission Spectroscopy

This compound is expected to be a fluorescent molecule, emitting light upon relaxation from an electronically excited state. The characteristics of its emission provide valuable information about the nature of its excited states and the processes that occur following photoexcitation.

The dispersed fluorescence spectrum of this compound would reveal the vibrational structure of its ground electronic state. Following excitation to a higher electronic state, the molecule typically undergoes rapid internal conversion and vibrational relaxation to the lowest vibrational level of the first excited singlet state (S₁), from which fluorescence occurs.

The origin of the electronic transition (the 0-0 band) can be identified by the intersection of the absorption and emission spectra. For large, rigid PAHs, the fluorescence spectrum is often a mirror image of the lowest energy absorption band. Detailed vibronic assignments can be made by comparing experimental spectra with theoretical calculations, such as those based on Franck-Condon principles.

FeatureWavelength [nm]Wavenumber [cm-1]Reference
Electronic Transition Origin (0-0 band)452.722088
Most Intense Emission Band471.5321207

Upon photoexcitation, this compound molecules in an excited electronic state will undergo vibronic relaxation. This process involves the dissipation of excess vibrational energy to the surrounding environment, leading to the population of lower vibrational levels within the excited state. In large PAHs, this intramolecular vibrational redistribution is typically very fast.

The coupling between electronic and vibrational states, known as vibronic coupling, can influence the appearance of the absorption and emission spectra. For instance, Herzberg-Teller coupling can allow for electronically forbidden transitions to gain intensity through the involvement of specific vibrational modes. The study of the vibronic structure in the spectra of PAHs provides deep insights into these coupling mechanisms. nih.gov

In concentrated solutions or in the solid state, large, planar PAHs like this compound have a strong tendency to form aggregates due to π-π stacking interactions. This aggregation can significantly alter the photophysical properties of the system.

The formation of excited-state aggregates, or excimers, can lead to the appearance of a new, broad, and red-shifted emission band in the fluorescence spectrum, which is absent at low concentrations. The characteristics of this excimer emission depend on the geometry and electronic coupling between the molecules in the aggregate. The study of such phenomena is crucial for understanding the behavior of these materials in applications such as organic electronics and sensing. rsc.orgmdpi.com

Energy Transfer Processes in Supramolecular Assemblies

Supramolecular assemblies incorporating this compound (HBC) are the subject of intense research due to their potential in light-harvesting and artificial photosynthetic systems. The spatial arrangement of chromophores within these non-covalently bonded structures allows for the study and application of excited-state energy transfer, a fundamental process in photophysics. The disc-like geometry and extended π-system of HBC make it an excellent scaffold for constructing ordered, multi-chromophoric architectures where energy can be efficiently channeled.

The combination of hexabenzocoronene, a strong absorber in the UV and near-visible regions, with chromophores like porphyrins, which have prominent absorption bands in the visible spectrum, creates powerful light-harvesting systems. In these dyad or triad architectures, HBC units act as efficient antenna molecules, absorbing light energy and rapidly transferring it to the porphyrin core.

Experimental studies on covalently linked porphyrin-HBC-porphyrin triads and other similar assemblies have demonstrated the remarkable efficiency of this energy transfer. researchgate.networldscientific.com Upon selective photoexcitation of the HBC unit, its characteristic fluorescence is almost entirely quenched. researchgate.networldscientific.com Concurrently, strong fluorescence from the porphyrin unit is observed, indicating a highly efficient, unidirectional flow of excited-state energy from the HBC donor to the porphyrin acceptor. researchgate.networldscientific.com

This process, often mediated by Förster Resonance Energy Transfer (FRET), occurs with quantum yields approaching unity. The rate of this energy transfer has been determined to be exceptionally fast, often exceeding the time resolution of experimental setups. For instance, in butadiyne-linked HBC-ethynyl-porphyrin systems, the unidirectional energy transfer from HBC to the metalloporphyrin was found to be faster than 10¹² s⁻¹. This rapid transfer minimizes the loss of energy through other de-excitation pathways, ensuring that the absorbed light is effectively concentrated at the porphyrin center. researchgate.networldscientific.com

The efficiency of these systems is rooted in the excellent spectral overlap between the fluorescence emission of the HBC donor and the absorption spectrum of the porphyrin acceptor, a key requirement for FRET. The rigid and well-defined structures of these assemblies ensure an optimal distance and orientation between the donor and acceptor moieties, further enhancing the transfer efficiency.

SystemExcitation Wavelength (nm)Key ObservationEnergy Transfer EfficiencyReference
Porphyrin-HBC-Porphyrin Triad~350-380 (HBC absorption)Complete quenching of HBC fluorescence; strong porphyrin fluorescence observed.~100% researchgate.networldscientific.com
Butadiyne-linked HBC-ethynyl-porphyrin350 (HBC absorption)HBC-centered fluorescence is quenched and replaced by porphyrin-centered fluorescence.Quantum yields close to unity. researchgate.networldscientific.com

Photostability of Functionalized Hexabenzocoronenesnih.gov

A critical requirement for the application of chromophores in optoelectronic and photonic devices is high photostability. This compound is noted for its remarkable thermal and chemical stability, which is a direct consequence of its molecular architecture. researchgate.net The structure is a large, rigid, and planar polycyclic aromatic hydrocarbon (PAH) with an extensive π-conjugated system, which contributes to its high thermodynamic stability. researchgate.netacs.org

The functionalization of the HBC core, typically at its peripheral positions, can further enhance its stability and processability. Attaching robust functional groups can protect the core from degradative chemical or photochemical reactions. For example, thermal polymerization of HBC derivatives that have been functionalized with acryloyl or methacryloyl groups can create a network where the ordered, liquid crystalline structure is preserved and stable over a wide temperature range, from -100 °C to 300 °C. researchgate.net This indicates that functionalization provides a viable route to developing thermally stable materials suitable for advanced device fabrication. researchgate.net

While large PAHs are generally stable, they can undergo photodegradation under prolonged exposure to high-energy ultraviolet (UV) light, often in the presence of oxygen. The degradation pathways for PAHs can involve photooxidation, leading to the formation of endoperoxides, quinones, or other oxygenated species. nih.gov However, the highly conjugated and resonance-stabilized structure of HBC makes it less susceptible to such reactions compared to smaller, less aromatic PAHs. The efficiency of phototransformation for large PAHs in hydrophobic environments has been found to be orders of magnitude lower than in aqueous systems, suggesting a greater stability in the solid state or in non-polar matrices typically used for organic electronics. Functionalization can further mitigate these degradation pathways by sterically hindering the approach of reactive species or by altering the electronic properties of the HBC core to disfavor photo-oxidative reactions.

Computational Chemistry and Theoretical Modeling of Hexabenzo A,d,g,j,m,p Coronene Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a primary tool for the computational study of large polycyclic aromatic hydrocarbons (PAHs) like HBC, offering a favorable balance between computational cost and accuracy.

Assessment of Exchange-Correlation Functionals (e.g., B3LYP, M06-2X, wB97XD, CAM-B3LYP)

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional. For large PAHs where non-covalent interactions, such as π-π stacking, are significant, the selection of an appropriate functional is paramount.

B3LYP , a widely used hybrid functional, has shown good performance for a variety of properties in PAHs. However, its description of dispersion interactions can be insufficient without empirical corrections (e.g., B3LYP-D3).

M06-2X is a high-nonlocality hybrid meta-GGA functional specifically designed to perform well for non-covalent interactions. It has demonstrated reliability and accuracy in describing systems where dispersion forces are important, making it a suitable choice for studying HBC dimers or aggregates. Comparative studies on halide ion-amino acid clusters, which feature both dispersion and ionic hydrogen-bonding, have shown that M06-2X provides low mean unsigned errors for the relative energies of zwitterionic conformers nih.gov.

wB97XD is a long-range corrected functional that includes empirical dispersion. This type of functional is designed to correctly describe long-range interactions, which are crucial for charge transfer processes and for predicting the properties of large, conjugated systems.

CAM-B3LYP is another long-range corrected functional. It is particularly advantageous for calculations involving excitation energies and charge transfer states, though it may be less satisfactory in describing weak interactions compared to functionals explicitly parameterized for them rsc.org.

A comparative study on tetrabenzo[a,d,j,m]coronene derivatives for charge transport properties utilized the B3LYP, M06-2X, and wB97XD functionals, indicating the relevance of these modern functionals for large PAH systems semanticscholar.org. The choice of functional can significantly impact the predicted electronic properties, and therefore, careful validation against experimental data or higher-level theoretical benchmarks is often necessary.

FunctionalTypeStrengths for HBC Systems
B3LYP Hybrid-GGAGood general performance, widely benchmarked.
M06-2X Hybrid-meta-GGAExcellent for non-covalent interactions (π-stacking).
wB97XD Range-separated hybrid with dispersionGood for long-range interactions and charge transfer.
CAM-B3LYP Range-separated hybridSuitable for excitation energies and charge transfer states.

Basis Set Selection for Accurate Calculations

The choice of basis set, which is a set of mathematical functions used to construct the molecular orbitals, is as crucial as the selection of the XC functional. For large molecules like HBC, a balance must be struck between accuracy and computational cost.

Commonly used basis sets for PAHs belong to the Pople and Dunning families.

Pople-style basis sets : These include sets like 6-31G(d,p), 6-31+G(d,p), and 6-311++G(d,p). The numbers indicate the number of basis functions for core and valence electrons, while the letters in parentheses denote the inclusion of polarization (d,p) and diffuse (+) functions. Polarization functions are important for describing the anisotropic nature of chemical bonds, while diffuse functions are crucial for accurately modeling anions, excited states, and weak non-covalent interactions. For anionic PAHs, the inclusion of diffuse functions is considered particularly important for a better treatment of electron delocalization chemrxiv.org.

Dunning's correlation-consistent basis sets : Sets like cc-pVDZ, cc-pVTZ, and their augmented versions (aug-cc-pVDZ, etc.) are designed to systematically converge towards the complete basis set limit. While computationally more demanding, they offer a pathway to higher accuracy.

For geometry optimizations of PAHs, a basis set like 6-31G(d,p) can provide accurate results mdpi.com. For more demanding calculations of electronic properties, larger basis sets such as 6-311++G(d,p) are often employed to achieve better agreement with experimental values researchgate.net.

Basis Set TypeKey FeaturesRecommended Use for HBC
Split-valence (e.g., 6-31G) Minimal for core, multiple for valence orbitals.Initial geometry optimizations.
Polarized (e.g., 6-31G(d,p)) Adds functions with higher angular momentum.Improved accuracy for geometries and properties.
Diffuse (e.g., 6-31+G(d,p)) Adds spatially extended functions.Essential for anions, excited states, and non-covalent interactions.
Correlation-consistent (e.g., aug-cc-pVTZ) Systematically improvable accuracy.High-accuracy benchmark calculations.

Solvation Effects and Continuum Models

The properties of HBC can be significantly influenced by its environment, particularly when in solution. Continuum solvation models are an efficient way to account for the bulk effects of a solvent without explicitly modeling individual solvent molecules.

These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium surrounding a cavity that encloses the solute molecule github.io. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to a stabilization of the system.

The Conductor-like Screening Model (COSMO) is another widely used continuum solvation model github.io. These models are crucial for accurately predicting properties like absorption spectra in solution, as the electronic excitation energies can be sensitive to the polarity of the solvent. Time-dependent DFT (TD-DFT) combined with a polarizable continuum model can be used to study such solvatochromic effects rsc.orgemorychem.science. The implementation of these models allows for the calculation of solvation free energies, providing insights into the solubility and phase-transfer properties of HBC and its derivatives.

Ab Initio and Quantum Chemical Calculations

While DFT is the workhorse for large systems, higher-level ab initio (from first principles) methods are often used to benchmark DFT results and to study systems where DFT may not be sufficiently accurate. These methods are based on solving the Schrödinger equation without empirical parameterization.

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

Hartree-Fock (HF) : This is the simplest ab initio method, which does not include electron correlation. It is often used as a starting point for more advanced calculations.

Møller-Plesset Perturbation Theory (MP2) : This method adds electron correlation to the HF theory and is a significant improvement for many systems. However, its computational cost scales more steeply with system size than DFT.

Coupled Cluster (CCSD(T)) : Often referred to as the "gold standard" of quantum chemistry, CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) can provide highly accurate results. However, its high computational cost limits its application to smaller molecules or for single-point energy calculations on geometries optimized at a lower level of theory.

For systems related to HBC, such as coronene-metal complexes, CCSD(T) has been used to provide benchmark binding energies nih.gov. Studies on oligoacenes have also employed methods like Configuration Interaction Singles (CIS) to investigate electronic excitations researchgate.net. While a full CCSD(T) calculation on HBC is computationally prohibitive, these methods can be applied to fragments or used to validate the performance of different DFT functionals for specific properties.

Topological and Graph-Theoretical Studies

Topological and graph-theoretical approaches offer a different perspective on the structure and properties of molecules like HBC. In this framework, the molecule is represented as a molecular graph where atoms are vertices and bonds are edges. From this graph, various numerical descriptors, known as topological indices, can be calculated. acadpubl.eubiointerfaceresearch.com

These indices are mathematical numbers that quantify certain structural features of the molecule and can be correlated with its physicochemical properties and biological activities through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. acadpubl.eubiointerfaceresearch.com

For hexa-peri-hexabenzocoronene, various topological indices have been calculated using graph-theoretic techniques. These include:

Degree-based indices : These are derived from the degrees of the vertices in the molecular graph. Examples include the Zagreb indices.

Distance-based indices : These are calculated from the distances between vertices in the graph. The Wiener index, defined as the sum of all shortest distances between pairs of vertices, is a classic example. acadpubl.eu The Szeged index is another distance-based descriptor that has been applied to HBC. acadpubl.eu

Bond additive descriptors : These indices are calculated as the sum of contributions from each bond in the molecule. biointerfaceresearch.com

These non-experimental, graph-theoretic methods provide a powerful tool for analyzing the structure of complex PAHs and for predicting their properties without the need for computationally expensive quantum mechanical calculations. researchgate.net

Analysis of Molecular Graph Invariants (e.g., Schultz, Modified Schultz, Hosoya Polynomials)

In chemical graph theory, molecular structures are represented as graphs where atoms are vertices and bonds are edges. Topological indices and polynomials, which are numerical descriptors derived from the graph, are used to characterize the molecule's topology and predict its physicochemical properties. For complex polycyclic aromatic hydrocarbons (PAHs) like hexabenzo[a,d,g,j,m,p]coronene, these invariants offer a way to quantify structural complexity.

The Hosoya polynomial is a distance-based graph polynomial defined as:

where d(G,k) is the number of pairs of vertices at distance k from each other, and d(G) is the diameter of the graph. This polynomial is significant because its first derivative at x=1 equals the Wiener index, a widely used topological index for correlating with molecular properties. mdpi.com

The Schultz polynomial and Modified Schultz polynomial are other important topological descriptors. They are defined as:

Schultz Polynomial:

Modified Schultz Polynomial: where deg(u) and deg(v) are the degrees of vertices u and v, and d(u,v) is the distance between them. These polynomials provide a more detailed description of the graph's structure by incorporating information about vertex degrees in addition to distances. researchgate.netsemanticscholar.org

Polynomial TypeDefinitionRelevance to PAHs
Hosoya Polynomial Encodes information about the distances between all pairs of atoms in the molecule. mdpi.com
Schultz Polynomial Relates interatomic distances to the connectivity (degree) of the atoms. ejpam.comsemanticscholar.org
Modified Schultz Polynomial Provides a weighted count of distances, emphasizing pairs of more connected atoms. ejpam.comsemanticscholar.org

Convexity Deficit Analysis of Benzenoids

The concept of "convexity" in benzenoid hydrocarbons relates to their perimeter topology. A benzenoid is considered convex if its boundary can be described without any "fjords" or "bays." More formally, a benzenoid is convex if its boundary-edges code contains no "1s". researchgate.net Non-convex benzenoids are often less stable than their convex isomers.

The convexity deficit , cd(B), is a topological index that quantifies the degree to which a benzenoid B deviates from being convex. researchgate.net It is calculated based on the boundary-edges code of the molecule. A convexity deficit of 0 indicates a convex benzenoid. researchgate.net

For this compound, the convexity deficit has been calculated. This large, highly symmetric molecule is a pericondensed benzenoid, meaning it has internal carbon atoms fully surrounded by other carbon atoms. The analysis of its boundary structure reveals a specific pattern of turns that determines its convexity deficit.

CompoundFormulaCAS NumberConvexity Deficit
This compoundC48H241065-80-12 core.ac.uk
DicoronyleneC48H201065-80-13 core.ac.uk

The convexity deficit of 2 for this compound indicates it is a non-convex benzenoid, possessing a perimeter with indentations that contribute to this value. This index helps in systematically classifying the shapes and potential stability of large PAHs. researchgate.netcore.ac.uk

Computational Prediction of Thermochemistry and Thermodynamics

The thermodynamic properties of PAHs are crucial for understanding their formation, stability, and behavior in various environments, particularly in combustion processes leading to soot formation. nih.gov Computational quantum chemistry methods are powerful tools for predicting these properties, especially for large molecules where experimental measurements are difficult. umsl.edu

Methods like the Gaussian-3 theory (specifically G3MP2B3) are used to calculate accurate enthalpies of formation (). nih.gov These calculations involve several steps:

Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation, typically using density functional theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-31++G(d,p)). nih.gov

Frequency Calculation: Vibrational frequencies are calculated from the optimized structure to determine zero-point vibrational energy (ZPVE), thermal corrections, and entropy (). nih.gov

Single-Point Energy Calculations: Higher-level single-point energy calculations are performed on the optimized geometry to refine the electronic energy.

Enthalpy of Formation Calculation: The enthalpy of formation is derived using atomization or isodesmic reaction schemes, which help in canceling systematic errors. nih.gov

For large PAHs, these computations provide a database of thermodynamic properties, including heat capacity (), entropy, and standard enthalpy of formation. nih.govnist.gov These data are often presented in the form of NASA polynomials, which allow for the calculation of thermodynamic properties over a range of temperatures. nih.gov The aggregation and dimerization of PAHs, which are key steps in soot nucleation, are also studied computationally by calculating the free energy profiles of these processes using molecular dynamics simulations. epa.gov

PropertyComputational MethodImportance
Enthalpy of Formation G3MP2B3, DFTDetermines the thermodynamic stability of the molecule. nih.gov
Heat Capacity () B3LYP/6-31++G(d,p)Essential for modeling heat transfer in chemical processes. nih.gov
Entropy () B3LYP/6-31++G(d,p)Measures the degree of disorder and is crucial for calculating free energy. nih.gov
Gibbs Free Energy Molecular DynamicsPredicts the spontaneity of processes like dimerization and aggregation. epa.gov

Force Field Development for Polyaromatic Hydrocarbons

Molecular mechanics and molecular dynamics simulations are essential for studying the behavior of large systems, such as PAH clusters or their interaction with other molecules. These simulations rely on force fields, which are sets of parameters and functions that describe the potential energy of the system.

Standard all-atom force fields like AMBER or CHARMM are widely used, but they can be inadequate for accurately modeling PAHs. acs.org The primary reason is the lack of anisotropy in the representation of intermolecular interactions. PAHs interact strongly via - stacking, an effect that is not well-captured by simple isotropic atom-atom potentials (like the Lennard-Jones potential). acs.org These standard potentials often fail to accurately describe the binding energies for different dimer configurations (e.g., stacked vs. T-shaped). acs.org

To address this, specialized force fields for PAHs are developed. This development involves:

First-Principles Calculations: High-level quantum mechanical calculations (e.g., symmetry-adapted perturbation theory) are used to compute accurate interaction energies for various dimer configurations of smaller, representative PAHs. acs.org

Anisotropic Potential Functions: New potential functions are designed that account for the anisotropic nature of the electron distribution in planar aromatic molecules. These may include terms that depend on the relative orientation of the molecules. acs.org

Parameterization: The parameters of these new potential functions are fitted to reproduce the quantum mechanical interaction energies.

The goal is to create a transferable potential that can accurately model intermolecular interactions for a wide range of PAH molecules, including large systems like this compound. acs.org Such force fields are critical for accurately simulating processes like PAH aggregation, soot formation, and the behavior of PAH-based materials. acs.orgusc.edu

Emerging Research Directions and Potential Advanced Applications of Hexabenzo A,d,g,j,m,p Coronene

Applications in Organic Electronics and Optoelectronics

The planar, extended π-conjugated system of hexabenzo[a,d,g,j,m,p]coronene and its derivatives makes them highly promising candidates for a variety of organic electronic and optoelectronic devices.

This compound and its functionalized analogues have been investigated as active materials in organic field-effect transistors (OFETs). These materials can self-assemble into well-ordered structures, which is crucial for efficient charge transport. For instance, derivatives of hexa-peri-hexabenzocoronene, a closely related graphene fragment, have demonstrated both p-type and n-type semiconductor behavior in OFETs. tytlabs.co.jp The charge carrier mobility in these devices is highly dependent on the molecular packing, which can be controlled by modifying the peripheral substituent groups. tytlabs.co.jp For example, dihexyl and tetrahexyl derivatives of hexabenzocoronene, which self-assemble into lamellar aggregates, have shown a tenfold increase in field-effect mobilities compared to the parent compound. tytlabs.co.jp

The ability to form stable thin films is another critical aspect of their application in electronic devices. A derivative, hexa-(3,7,11,15-tetramethylhexadecanyl)hexa-peri-hexabenzocoronene, has been shown to form a stable discotic hexagonal columnar mesophase over a wide temperature range, from -36 to 231 °C. utexas.edu This property allows for the preparation of uniform thin films, which are essential for the fabrication of reliable electronic devices. utexas.edu

Table 1: Field-Effect Mobilities and On/Off Ratios for Hexabenzocoronene Derivatives in OFETs

CompoundField-Effect Mobility (cm²/Vs)On/Off Ratio
Hexabenzocoronene (HBC)~10⁻⁴~10³
Dihexyl-HBC (2H-HBC)~10⁻³>10⁴
Tetrahexyl-HBC (4H-HBC)~10⁻³>10⁴
Hexahexyl-HBC (6H-HBC)~10⁻⁴~10³
Hexafluorinated-HBC (6F-HBC)n-type behavior-

Data compiled from Mori, T., et al. (2005). tytlabs.co.jp

In the realm of organic photovoltaics (OPVs), derivatives of coronene (B32277) are being explored for their potential in creating transparent solar cells. rsc.orgrsc.org By computationally screening over 360 coronene derivatives, researchers have identified candidates for UV-absorbing, visibly transparent solar cells. rsc.orgrsc.org This inverse materials design approach has led to the synthesis of novel derivatives that have been successfully incorporated into OPV devices. rsc.orgrsc.org These devices have achieved impressive open-circuit voltages and high average visible transparency, showcasing the potential of coronene-based materials in this field. rsc.orgrsc.org While research has focused on broader coronene derivatives, the fundamental electronic properties of this compound make it a strong candidate for similar applications, particularly as a stable electron-donating component in the active layer of OPVs. The stability of these polycyclic aromatic hydrocarbons is a key advantage for the longevity of photovoltaic devices. au.dk

The application of coronene-related structures extends to organic light-emitting diodes (OLEDs). Corannulene-derived materials, which share structural motifs with hexabenzocoronene, have been investigated as emitters in OLEDs. researchgate.net By functionalizing the core structure with donor and acceptor groups, it is possible to achieve room-temperature phosphorescence, a desirable property for high-efficiency OLEDs. researchgate.net While direct research on this compound in OLEDs is still emerging, its inherent photophysical properties suggest its potential as a stable host material or as a core for developing new emissive materials. The rigid and planar structure of hexabenzocoronene can contribute to high thermal stability and well-defined intermolecular interactions in the solid state, which are beneficial for the performance and lifetime of OLED devices.

Carbon Capture and Activation Technologies

The unique electronic structure of this compound can be leveraged for applications in carbon capture and activation, particularly through the concept of Frustrated Lewis Pairs.

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases that are sterically hindered from forming a classical adduct. nih.gov This "frustration" allows them to activate small molecules like carbon dioxide. rsc.org Theoretical studies have shown that doping the hexabenzocoronene framework with electron-donating and electron-withdrawing atoms can create multiple FLP sites on the surface of the nanographene structure. nih.govrsc.org For instance, doping with boron (Lewis acid) and nitrogen or phosphorus (Lewis base) atoms transforms the hexabenzocoronene into a poly-cyclic poly-FLP system. nih.govrsc.org These systems are capable of capturing multiple CO₂ molecules. nih.govrsc.org Density functional theory (DFT) calculations have been used to study the reactivity of B₃N₃-, Al₃N₃-, B₃P₃-, and Al₃P₃-doped hexa-cata-hexabenzocoronene models towards CO₂. rsc.org

Table 2: Doped Hexabenzocoronene Systems for CO₂ Capture

Dopant AtomsLewis Acid CenterLewis Base CenterPotential for CO₂ Capture
Boron, NitrogenBoronNitrogenHigh
Aluminum, NitrogenAluminumNitrogenHigh
Boron, PhosphorusBoronPhosphorusHigh
Aluminum, PhosphorusAluminumPhosphorusHigh

Information based on theoretical studies of doped nanographenes. nih.govrsc.org

A significant finding in the study of doped hexabenzocoronenes for CO₂ capture is the presence of cooperative effects. nih.govrsc.org The capture of one CO₂ molecule at an FLP site can electronically modify the nanographene, enhancing the reactivity of the remaining Lewis acid and base sites. nih.gov This cooperative effect is attributed to the π-electron delocalization across the hexabenzocoronene backbone. nih.govrsc.org The binding of a CO₂ molecule alters the acidity and basicity of the other boron and phosphorus/nitrogen atoms in the system, facilitating the capture of additional CO₂ molecules. nih.gov Furthermore, the presence of cations, such as sodium, can further stabilize the system and promote the addition of CO₂ to the nanographene surface. rsc.org This cooperativity is a key factor in designing materials with high capacity and efficiency for carbon capture.

Molecular Rotors and Actuators

The development of molecular-level machines, such as rotors and actuators, represents a frontier in nanotechnology. These devices are designed to perform mechanical work in response to external stimuli. While the specific application of this compound in this domain has not been extensively reported, its rigid, planar core structure could theoretically serve as a foundational component for such systems.

Molecular Rotors: A molecular rotor is a molecule or molecular complex capable of rotary motion about an axis. This rotation is typically induced by an external energy source, such as light, heat, or chemical reactions. For a molecule like this compound to function as a rotor, it would likely need to be chemically modified to include a stator component and an axle, allowing for controlled rotation of the large aromatic core. The energy barriers to rotation and the stability of such a system would be key areas of investigation.

Molecular Actuators: Molecular actuators are molecules that can change their shape or size in response to a stimulus, thereby exerting a force on their surroundings. The contorted structure of this compound, resulting from steric hindrance between its peripheral benzene (B151609) rings, could be a point of interest for designing molecular actuators. wikipedia.org Theoretical studies suggest that alterations in the electronic state of the molecule could potentially lead to conformational changes, a principle that underpins the function of many molecular actuators. However, experimental validation of this concept for this specific compound is not yet available.

Concept Description Potential Relevance for this compound (Theoretical)
Molecular Rotor A molecule that rotates around a fixed axis upon external stimulation.The large, rigid core could serve as the rotating element.
Molecular Actuator A molecule that changes shape or size to perform work.Its inherent steric strain might be harnessed for stimulus-responsive conformational changes.

Development of Functional Molecular Assemblies and Nanostructures

The ability of polycyclic aromatic hydrocarbons to self-assemble into ordered structures is a cornerstone of their application in materials science. This self-assembly is primarily driven by non-covalent interactions, such as π-π stacking and van der Waals forces. For other isomers of hexabenzocoronene, this property has been extensively utilized to create nanomaterials like nanowires and columnar liquid crystals.

Functional Molecular Assemblies: The formation of functional molecular assemblies from this compound would involve its spontaneous organization into well-defined supramolecular structures. The specific arrangement of molecules in these assemblies would be dictated by the molecule's geometry and any functional groups that might be appended to its core. These assemblies could exhibit collective properties, such as enhanced charge transport or luminescence, that are not present in the individual molecules.

Nanostructures: The development of nanostructures from this compound would be a direct extension of its self-assembly properties. By controlling the conditions of assembly, it is theoretically possible to create a variety of nanostructures, including:

Nanofibers and Nanowires: Through columnar stacking, this compound molecules could form one-dimensional structures with potential applications in nanoelectronics.

Two-Dimensional Sheets: The planar nature of the molecule could facilitate the formation of 2D assemblies on surfaces, which could be of interest for creating novel electronic or sensory materials.

While the self-assembly of other hexabenzocoronene isomers is well-documented, the specific packing motifs and resulting nanostructures of this compound have not been experimentally detailed. Theoretical calculations of its electronic structure suggest that its non-planar nature could lead to unique packing arrangements compared to its more planar isomers. researchgate.net

Assembly/Nanostructure Type Governing Principle Potential Application Area
Functional Molecular Assembly Self-organization via non-covalent interactions.Organic electronics, sensors.
Nanofibers/Nanowires Columnar π-π stacking.Nanoelectronics, charge transport.
2D Nanosheets Surface-mediated self-assembly.Molecular electronics, catalysis.

Conclusion and Future Outlook

Synthesis and Molecular Engineering Advancements

The ability to synthesize and chemically modify the hexabenzocoronene framework is fundamental to harnessing its potential. Initial synthetic routes, often involving the cyclodehydrogenation of hexaphenylbenzene (B1630442) precursors, have been refined to improve yield, efficiency, and scalability. wikipedia.orgacs.org A significant advancement lies in the development of "bottom-up" synthetic strategies that allow for precise control over the final structure, including the introduction of various functional groups at the periphery of the HBC core. beilstein-journals.org

These functionalizations are instrumental in tuning the molecule's properties. For instance, the attachment of alkyl chains enhances solubility, a critical factor for solution-based processing of HBC-based materials. rsc.org Furthermore, the introduction of electron-donating or withdrawing groups can effectively modify the electronic energy levels, thereby tailoring the material's performance in electronic devices. acs.org Recent breakthroughs include the synthesis of heteroatom-doped HBC derivatives, where elements like nitrogen or chalcogens are incorporated into the aromatic core, leading to novel electronic and photophysical behaviors. rsc.orgsgitolab.com The development of methods for creating chiral nanographenes based on the HBC unit has also opened up new avenues in chiroptical materials. beilstein-journals.org

Future progress in this area will likely focus on even more sophisticated molecular engineering to create complex HBC-based architectures. This includes the synthesis of multi-HBC systems, such as dimers and trimers, and the construction of extended nanoribbons with precisely controlled widths and edge structures. beilstein-journals.org The continued development of efficient and regioselective synthetic methodologies will be crucial for realizing these next-generation materials. researchgate.net

Deeper Understanding of Electronic Structure and Charge Dynamics

The electronic properties of hexabenzocoronene are central to its application in organic electronics. Its extended π-system results in a high charge-carrier mobility, a key parameter for efficient operation in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net Significant research has been dedicated to understanding the relationship between the molecular structure of HBC derivatives and their charge transport characteristics.

Computational studies, often in conjunction with experimental techniques, have provided valuable insights into the electronic structure and charge dynamics of these materials. researchgate.net These studies have shown that the charge transfer integral, which is highly dependent on the relative orientation of neighboring molecules, plays a significant role in charge transport along the columnar structures formed by HBC self-assembly. researchgate.net The dynamic disorder within these columns, arising from molecular vibrations and rotations, also influences charge carrier mobility. researchgate.net

Future research will aim for a more comprehensive understanding of the intricate charge transport mechanisms at the molecular level. This includes investigating the effects of subtle structural modifications, crystal packing, and environmental factors on charge dynamics. Advanced spectroscopic techniques and theoretical modeling will be essential tools in elucidating these complex processes, paving the way for the rational design of HBC derivatives with optimized charge transport properties for high-performance electronic devices. nbinno.com

Evolution of Supramolecular Architectures

A defining feature of hexabenzocoronene is its propensity to self-assemble into highly ordered supramolecular structures, most notably columnar mesophases. mdpi.com These one-dimensional stacks are formed through π-π interactions between the planar aromatic cores of adjacent molecules. rsc.org The nature and stability of these assemblies can be precisely controlled by modifying the peripheral functional groups.

The introduction of flexible side chains, for instance, can induce liquid crystalline behavior, allowing for the formation of large, well-ordered domains. rsc.org The functionalization of HBC with specific recognition motifs, such as carboxylic acid groups, enables the formation of complex supramolecular architectures through interactions with other molecules, like polymers. rsc.orgresearchgate.net This approach has been used to create thermotropic columnar liquid-crystalline-like complexes with enhanced long-range order. rsc.orgresearchgate.net

The future of HBC-based supramolecular chemistry lies in the construction of increasingly complex and functional architectures. This could involve the design of hierarchical structures where HBC columns are organized into larger, more intricate patterns. The use of non-covalent interactions to create host-guest complexes with other molecules, such as fullerenes, is another promising area of exploration. nih.gov The ability to control the spatial orientation and alignment of these supramolecular assemblies on surfaces is a critical challenge that needs to be addressed for their integration into functional devices. nih.gov

Prospects for Rational Design of High-Performance Organic Materials

The knowledge gained from advancements in synthesis, understanding of electronic properties, and control over supramolecular assembly is converging to enable the rational design of high-performance organic materials based on hexabenzocoronene. The versatility of the HBC platform allows for its application in a wide range of fields.

In organic electronics , the tunable electronic properties and high charge mobility of HBC derivatives make them excellent candidates for active materials in OFETs, OPVs, and organic light-emitting diodes (OLEDs). rsc.orgnbinno.com The ability to engineer the energy levels and self-assembly behavior of HBCs is key to optimizing device performance. princeton.edu

In energy storage , the large, electron-rich surface of HBC makes it suitable for use in supercapacitors and battery systems, where it can enhance charge storage capacity and cycling stability. rsc.orgresearchgate.net Porous organic polymers incorporating HBC units have shown potential for high-performance energy storage. researchgate.net

Beyond these areas, HBC-based materials are being explored for applications in catalysis and chemical sensing , leveraging their functionalizable peripheries and electron-rich surfaces. rsc.orgresearchgate.net The incorporation of HBC into metal-organic frameworks (MOFs) has also been shown to enhance their photophysical and electrochemical properties. acs.org

The future outlook for hexabenzocoronene-based materials is exceedingly bright. The continued collaboration between synthetic chemists, physicists, and materials scientists will undoubtedly lead to the development of novel materials with unprecedented properties and functionalities. The rational design principles established through fundamental research will guide the creation of next-generation organic materials that can address key challenges in electronics, energy, and beyond. rsc.org

Q & A

Q. What are the primary synthetic routes for Hexabenzo[a,d,g,j,m,p]coronene (HBC), and how do their efficiencies compare?

this compound is typically synthesized via Lewis acid-catalyzed cyclodehydrogenation of hexaarylbenzene precursors. This method achieves planarization of the aromatic core through intramolecular Scholl reactions, with FeCl₃ or AlCl₃ as common catalysts . Thermal sublimation and solvent-assisted crystallization are critical post-synthesis steps to purify HBC and optimize its crystallinity. Comparative studies show yields ranging from 40–70%, depending on substituent bulkiness and reaction conditions .

Method CatalystYield (%)Purity (HPLC)
Scholl CyclodehydrogenationFeCl₃65≥98%
Thermal Sublimation90*≥99%
*Post-purification recovery .

Q. How is the structural integrity of HBC validated experimentally?

X-ray crystallography and high-resolution transmission electron microscopy (HRTEM) are standard for confirming HBC’s planar geometry and stacking behavior. Single-crystal XRD reveals a herringbone packing motif with π-π distances of 3.4–3.6 Å, critical for charge transport studies . Solid-state NMR and MALDI-TOF mass spectrometry further verify molecular weight (522.59 g/mol) and absence of byproducts .

Q. What are the key stability considerations for HBC under ambient and experimental conditions?

HBC exhibits moderate air stability but degrades under prolonged UV exposure due to photooxidation of peripheral benzene rings. Thermogravimetric analysis (TGA) shows decomposition onset at 450°C in inert atmospheres, making it suitable for high-temperature applications . Storage in dark, anhydrous environments with argon blanketing is recommended to prevent π-system degradation .

Advanced Research Questions

Q. How do electronic properties of HBC vary with substituent functionalization, and what methodologies quantify these changes?

Substituents (e.g., alkyl chains, electron-withdrawing groups) modulate HBC’s HOMO-LUMO gap (3.1–3.5 eV). Cyclic voltammetry (CV) and ultraviolet photoelectron spectroscopy (UPS) measure redox potentials and ionization energies, respectively. For example, tert-butyl substituents increase solubility but reduce π-orbital overlap, lowering charge carrier mobility by 30% compared to unsubstituted HBC .

Q. What experimental and computational approaches resolve contradictions in HBC’s photophysical data?

Discrepancies in fluorescence quantum yields (Φ = 0.15–0.35) arise from aggregation-induced quenching. Time-resolved fluorescence spectroscopy paired with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) disentangle monomeric vs. aggregated states. Studies show that solvent polarity (e.g., toluene vs. DCM) shifts emission maxima by 20 nm due to solvatochromic effects .

Q. How does HBC perform in donor-acceptor (D-A) cocrystals, and what charge-transfer mechanisms dominate?

In cocrystals with perylene diimide (PTCDI), HBC acts as an electron donor, forming alternating π-stacks with PTCDI. UV-Vis-NIR spectroscopy confirms charge-transfer absorption bands at 500–600 nm, while electron paramagnetic resonance (EPR) detects radical ion pairs with lifetimes >1 µs. The 1:1 D-A ratio maximizes exciton dissociation efficiency (η = 12%) in photovoltaic simulations .

Q. Which density-functional approximations best predict HBC’s optoelectronic properties, and what are their limitations?

The Becke 1988 (B88) exchange-correlation functional accurately predicts HBC’s ionization potential (6.8 eV) and electron affinity (3.2 eV), aligning with experimental UPS/CV data . However, gradient-corrected functionals (e.g., PW91) overestimate π-π interaction energies by 15% due to inadequate dispersion corrections . Hybrid functionals (e.g., ωB97XD) improve accuracy but require higher computational costs .

Methodological Challenges and Solutions

Q. How can researchers address low reproducibility in HBC-based device performance?

Variability stems from inconsistent film morphology. Atomic force microscopy (AFM) and grazing-incidence XRD guide optimization of spin-coating parameters (e.g., 2000 rpm, 60 s annealing at 150°C) to achieve uniform, polycrystalline films with RMS roughness <2 nm .

Q. What strategies mitigate aggregation-caused quenching in HBC’s fluorescence applications?

Encapsulation in mesoporous silica matrices or covalent functionalization with sterically bulky groups (e.g., triphenylamine) reduces π-π stacking. Confocal fluorescence microscopy demonstrates a 50% increase in Φ for encapsulated HBC nanoparticles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.